O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol spectral data (NMR, IR, MS)
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol spectral data (NMR, IR, MS)
This technical guide provides an in-depth characterization and application framework for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol , a critical vinyl iodide building block in convergent organic synthesis.
Part 1: Executive Summary & Utility
O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (TBS-protected (E)-3-iodo-2-buten-1-ol) is a high-value synthetic intermediate, primarily utilized as the electrophilic component in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).
Its structural significance lies in the (E)-stereochemistry of the trisubstituted olefin. The rigid geometry of the vinyl iodide motif is preserved during cross-coupling, allowing for the precise installation of the trans-alkene geometry in complex natural products (e.g., polyketides, macrolides). The bulky TBS (tert-butyldimethylsilyl) group provides robust protection for the allylic alcohol against basic coupling conditions and organometallic reagents, while being orthogonally removable with fluorides (TBAF) or mild acids.
Part 2: Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | tert-butyl(((2E)-3-iodobut-2-en-1-yl)oxy)dimethylsilane |
| Molecular Formula | |
| Molecular Weight | 312.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Stereochemistry | (E) : The hydroxymethyl group (C1) and the iodine atom (C3) are trans (opposite sides). |
| Solubility | Soluble in |
Stereochemical Definition (Cahn-Ingold-Prelog)
-
C2 Position: Priority 1 =
; Priority 2 = . -
C3 Position: Priority 1 =
; Priority 2 = . -
Configuration (E): The high-priority groups (
and ) are on opposite sides of the double bond.
Part 3: Synthesis & Causality
The synthesis of the (E)-isomer requires specific stereocontrol, as standard hydroalumination/iodination of propargylic alcohols often favors the (Z)-isomer (gamma-iodo alcohol) or mixtures.
Preferred Route: Hydroalumination/Iodinolysis of But-2-yn-1-ol
To achieve the (E)-geometry, the reaction typically proceeds via the anti-stereoselective hydroalumination or hydrozirconation, followed by iodinolysis. Alternatively, a highly reliable route involves the reduction of ethyl (E)-3-iodobut-2-enoate .
Workflow Diagram (DOT)
The following diagram illustrates the synthesis starting from but-2-yn-1-ol, highlighting the stereodivergent step.
Caption: Synthesis pathway highlighting the transformation from alkyne precursor to the protected vinyl iodide.
Part 4: Spectral Atlas (Data & Interpretation)
The following spectral data validates the structure. The key diagnostic feature for the (E)-isomer is the chemical shift of the vinyl proton and the allylic methyl group, which differ characteristically from the (Z)-isomer due to the shielding/deshielding cone of the iodine atom.
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.15 - 6.25 | Triplet (t) or tq | 1H | H-2 (Vinyl) | Deshielded by the |
| 4.18 - 4.25 | Doublet (d) | 2H | H-1 ( | Typical allylic ether shift. Coupling ( |
| 2.52 | Singlet (s) | 3H | H-4 ( | The methyl group is attached to the carbon bearing Iodine. The shift is diagnostic of a vinyl iodide methyl group. |
| 0.90 | Singlet (s) | 9H | TBS ( | Characteristic tert-butyl group. |
| 0.08 | Singlet (s) | 6H | TBS ( | Characteristic dimethylsilyl group. |
Carbon NMR ( NMR)
Solvent:
| Shift ( | Assignment | Interpretation |
| 136.5 | C-2 (Vinyl CH) | The alkene carbon |
| 102.8 | C-3 (C-I) | The |
| 64.2 | C-1 ( | Allylic carbon attached to oxygen. |
| 28.5 | C-4 ( | Methyl group on the double bond. |
| 26.0 | TBS ( | Methyls of the t-butyl group. |
| 18.4 | TBS (Quaternary) | Quaternary carbon of silicon group. |
| -5.2 | TBS ( | Silyl methyls. |
Infrared Spectroscopy (IR)
Method: Neat film (NaCl plates) or ATR
-
2955, 2930, 2855 cm⁻¹ : C-H stretching (Alkyl & TBS).
-
1635 cm⁻¹ : C=C stretching (Weak to medium). The presence of the heavy halogen often dampens this mode, but it remains diagnostic for the alkene.
-
1460, 1255 cm⁻¹ : Si-CH₃ deformation (Diagnostic for TBS).
-
1080 - 1100 cm⁻¹ : Si-O-C stretching (Strong).
-
835, 775 cm⁻¹ : Si-C stretching.
-
~550-600 cm⁻¹ : C-I stretching (Often weak/fingerprint region).
Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+
-
Molecular Ion (
) : 312 (Often weak or absent in EI due to facile loss of t-butyl). -
Base Peak :
255 ( ). Loss of the tert-butyl group is the dominant fragmentation pathway for TBS ethers. -
Diagnostic Fragment :
127 ( ) or loss of Iodine ( ).
Part 5: Experimental Protocol
Synthesis of O-TBS-3-iodo-(2E)-buten-1-ol[2][3]
Step 1: Synthesis of (E)-3-iodo-2-buten-1-ol
Note: This protocol uses the reduction of ethyl 3-iodobut-2-enoate to ensure (E)-selectivity, as direct alkyne iodination often yields Z.
-
Reagents: Ethyl (E)-3-iodobut-2-enoate (1.0 equiv), DIBAL-H (2.2 equiv),
(anhydrous). -
Procedure:
-
Dissolve ethyl (E)-3-iodobut-2-enoate in anhydrous
(0.2 M) under Argon. -
Cool the solution to -78°C .
-
Add DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes. Control: Maintain internal temperature below -70°C to prevent over-reduction or elimination.
-
Stir at -78°C for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1).
-
Quench: Carefully add Methanol (excess) at -78°C, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously for 2 hours until the phases separate clearly (Rochelle's salt breaks the Aluminum emulsion).
-
Workup: Extract with
(3x). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) yields (E)-3-iodo-2-buten-1-ol.
-
Step 2: TBS Protection
-
Reagents: (E)-3-iodo-2-buten-1-ol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.05 equiv),
. -
Procedure:
-
Dissolve the alcohol in
(0.5 M) at 0°C. -
Add Imidazole and DMAP.
-
Add TBSCl portion-wise. A white precipitate (Imidazolium chloride) will form.
-
Warm to room temperature and stir for 3 hours.
-
Workup: Quench with water. Extract with
or . Wash with brine. -
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is a non-polar oil.
-
Part 6: Application in Cross-Coupling
The following Graphviz diagram details the catalytic cycle where this molecule acts as the electrophile.
Caption: Pd(0) catalytic cycle showing the oxidative addition of the vinyl iodide.
References
-
Negishi, E.; Van Horn, D. E.; Yoshida, T. (1980). Carboalumination of alkynes. Stereoselective synthesis of trisubstituted olefins. Journal of the American Chemical Society, 102(9), 3298–3299. [Link]
-
Stille, J. K.; Groh, B. L. (1987). Stereoselective synthesis of conjugated dienes via palladium-catalyzed coupling of vinyl halides with vinyl tin reagents. Journal of the American Chemical Society, 109(3), 813–817. [Link]
-
Renaldo, A. F.; Labadie, J. W.; Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, Coll.[2] Vol. 7, p.172. [Link]
-
Ma, S.; Lu, X. (1990). A convenient synthesis of (Z)-3-iodo-2-alken-1-ols. Journal of the Chemical Society, Chemical Communications, (22), 1643-1644. [Link]
